molecular formula C10H12N4O3 B2705655 N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)pentanamide CAS No. 952873-94-8

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)pentanamide

Cat. No.: B2705655
CAS No.: 952873-94-8
M. Wt: 236.231
InChI Key: ZRWGOAVZYQNFLV-UHFFFAOYSA-N
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Description

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)pentanamide is a heterocyclic compound that features both isoxazole and oxadiazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The isoxazole ring is a five-membered ring containing one nitrogen and one oxygen atom, while the oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom.

Scientific Research Applications

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)pentanamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)pentanamide typically involves the formation of the isoxazole and oxadiazole rings followed by their coupling to form the final compound. One common method for synthesizing isoxazoles is through the [3+2] cycloaddition reaction of nitrile oxides with alkynes. The oxadiazole ring can be synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the rings.

    Substitution: Various substituents can be introduced into the rings to alter the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)pentanamide is unique due to the presence of both isoxazole and oxadiazole rings, which can confer a combination of biological activities. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c1-2-3-4-8(15)12-10-14-13-9(16-10)7-5-6-11-17-7/h5-6H,2-4H2,1H3,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWGOAVZYQNFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(O1)C2=CC=NO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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